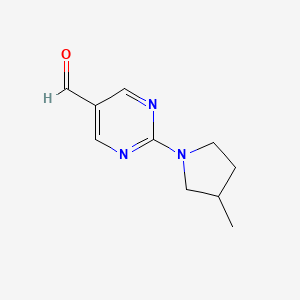
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a butan-2-yl group, a formyl group, and a carboxylic acid group attached to the indole core, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The butan-2-yl group can be introduced through alkylation reactions, while the formyl and carboxylic acid groups can be added via formylation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.
Applications De Recherche Scientifique
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Butan-2-yl)-1H-indole-2-carboxylic acid: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
3-Formyl-1H-indole-2-carboxylic acid: Lacks the butan-2-yl group, which may affect its solubility and interaction with biological targets.
1-(Butan-2-yl)-3-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness
1-(Butan-2-yl)-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the butan-2-yl and formyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
1-butan-2-yl-3-formylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-9(2)15-12-7-5-4-6-10(12)11(8-16)13(15)14(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
Clé InChI |
GOTHRJYMIHUCPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


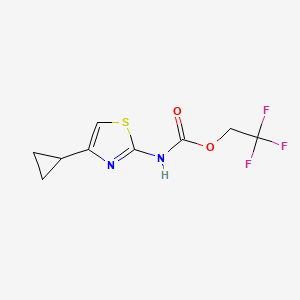
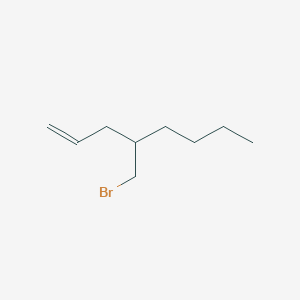
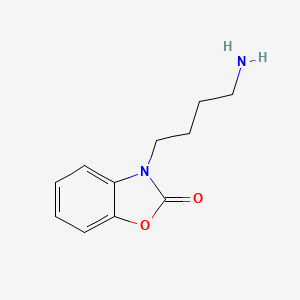
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)


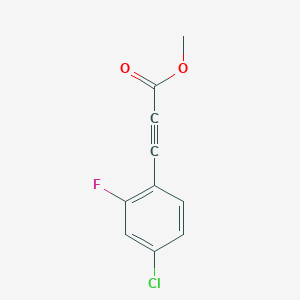
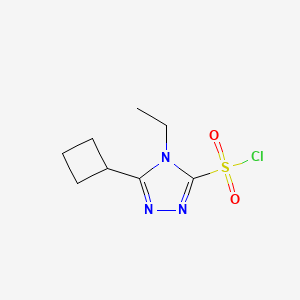
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)

amine](/img/structure/B13193289.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)
